

Application Notes and Protocols for Stoichiometry Control with NH-bis-PEG2 Linkers

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Compound of Interest

Compound Name: NH-bis-PEG2

CAS No.: 37099-91-5

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Introduction

Precise control over stoichiometry is a critical aspect of developing effective and safe bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The number of linker-payload molecules attached to a protein, often referred to as the Drug-to-Antibody Ratio (DAR) in ADCs, significantly influences the therapeutic window, pharmacokinetics, and overall efficacy of the bioconjugate.^[1] **NH-bis-PEG2** linkers are heterobifunctional linkers that offer a versatile platform for bioconjugation. This document provides detailed application notes and protocols for controlling stoichiometry when using **NH-bis-PEG2** linkers for conjugating payloads to proteins, primarily through amine-reactive chemistry targeting lysine residues.

Principle of Stoichiometry Control

The **NH-bis-PEG2** linker typically possesses two amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, which react with primary amines on proteins, predominantly the ϵ -amino group of lysine residues and the N-terminal α -amino group.^{[2][3][4]} By carefully

controlling the reaction conditions, it is possible to influence the average number of linkers conjugated to each protein molecule. The key parameters to manipulate are:

- **Molar Ratio of Linker to Protein:** This is the most direct factor influencing the final stoichiometry. Increasing the molar excess of the linker will generally lead to a higher degree of conjugation.[1]
- **Reaction pH:** The reactivity of lysine's ϵ -amino group is pH-dependent. A pH range of 8.0-9.0 is generally optimal for lysine modification with NHS esters, as the amine group is sufficiently deprotonated and nucleophilic.[2][5]
- **Reaction Temperature:** Higher temperatures can increase the reaction rate but may also lead to protein denaturation and aggregation, and hydrolysis of the NHS ester.[6][7][8][9] Conjugation at lower temperatures (e.g., 4°C) can sometimes improve the selectivity and yield of specific DAR species.[10]
- **Reaction Time:** The duration of the conjugation reaction will affect the extent of linker incorporation.
- **Protein Concentration:** Higher protein concentrations can favor conjugation over hydrolysis of the reactive linker.

Application in Antibody-Drug Conjugates (ADCs)

In ADC development, achieving a defined DAR is crucial. A low DAR may result in insufficient potency, while a high DAR can lead to increased hydrophobicity, aggregation, and faster clearance from circulation.[1][6] The hydrophilic nature of the PEG spacer in **NH-bis-PEG2** linkers can help to mitigate the hydrophobicity of the payload, allowing for potentially higher DARs with maintained solubility.[11][12]

Application in PROTACs

For PROTACs, the **NH-bis-PEG2** linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. While the concept of a precise "ratio" is different from ADCs, controlling the synthesis to ensure a 1:1:1 stoichiometry of the three components is essential for the final PROTAC molecule's efficacy. The protocols described here are relevant for the stepwise synthesis of PROTACs, where the linker is sequentially conjugated to the two ligands.[13][14]

Experimental Protocols

Protocol 1: Controlled Lysine Conjugation of an Antibody with an **NH-bis-PEG2-NHS Ester Linker**

This protocol describes a general method for conjugating a payload-activated **NH-bis-PEG2** linker to an antibody to achieve a target DAR.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- **NH-bis-PEG2** linker activated with two NHS esters and pre-conjugated to the payload of interest
- Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Desalting columns (e.g., Sephadex G-25)
- Analytical instruments for characterization (HIC-HPLC, SEC-HPLC, UV-Vis spectrophotometer, Mass Spectrometer)

Procedure:

- Antibody Preparation:
 - Dialyze the antibody into the Reaction Buffer.
 - Adjust the antibody concentration to 2-10 mg/mL.
- Linker-Payload Preparation:
 - Dissolve the **NH-bis-PEG2**-payload-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

- Conjugation Reaction:
 - In separate reaction tubes, add the antibody solution.
 - Add the linker-payload stock solution to each tube to achieve a range of molar excesses (e.g., 5, 10, 15, 20-fold molar excess of linker over antibody).
 - Gently mix and incubate the reactions at room temperature for 1-2 hours or at 4°C for 4-16 hours.
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS ester.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove unreacted linker-payload and quenching agent by size exclusion chromatography using desalting columns, exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).
- Characterization:
 - Determine the protein concentration and DAR using UV-Vis spectroscopy (if the payload has a distinct absorbance).
 - Analyze the DAR distribution and average DAR by Hydrophobic Interaction Chromatography (HIC-HPLC).
 - Assess the level of aggregation by Size Exclusion Chromatography (SEC-HPLC).
 - Confirm the molecular weight of the ADC species by mass spectrometry.

Protocol 2: Characterization of DAR by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the overall hydrophobicity of the antibody, species with different DARs can be resolved.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- HIC column (e.g., Butyl-NPR)
- HPLC system with a UV detector
- Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8
- Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, containing 20% Isopropanol
- Purified ADC sample

Procedure:

- Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
- Chromatography:
 - Equilibrate the HIC column with 100% Mobile Phase A.
 - Inject the ADC sample.
 - Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
 - Monitor the absorbance at 280 nm.
- Data Analysis:
 - Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DARs.
[\[15\]](#)
 - Integrate the peak areas for each DAR species.

- Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 3: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their size. It is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- SEC column (e.g., TSKgel G3000SWxl)
- HPLC system with a UV detector
- Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
- Purified ADC sample

Procedure:

- Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
- Chromatography:
 - Equilibrate the SEC column with the mobile phase.
 - Inject the ADC sample.
 - Elute with the mobile phase at a constant flow rate.
 - Monitor the absorbance at 280 nm.
- Data Analysis:
 - Identify the main peak corresponding to the monomeric ADC and any earlier eluting peaks corresponding to aggregates.

- Integrate the peak areas to determine the percentage of aggregate.

Data Presentation

Table 1: Effect of Linker-to-Antibody Molar Ratio on Average DAR

Linker:Antibody Molar Ratio	Average DAR (by HIC)	% Aggregate (by SEC)
5:1	2.1	1.5%
10:1	3.8	2.3%
15:1	5.2	4.1%
20:1	6.5	6.8%

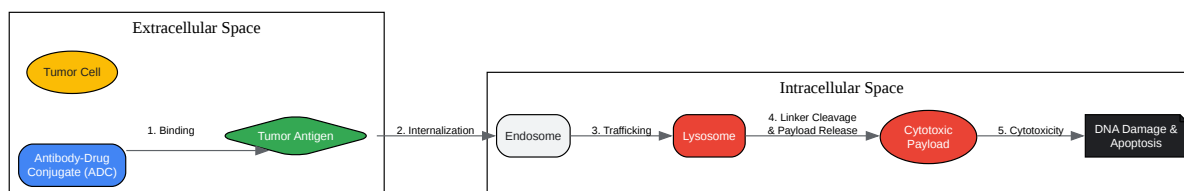
Table 2: Effect of pH on Conjugation Efficiency

Reaction pH	Average DAR (10:1 Molar Ratio)	% Aggregate (by SEC)
7.0	2.5	1.8%
8.0	3.8	2.3%
9.0	4.1	3.5%

Table 3: Effect of Temperature on Conjugation

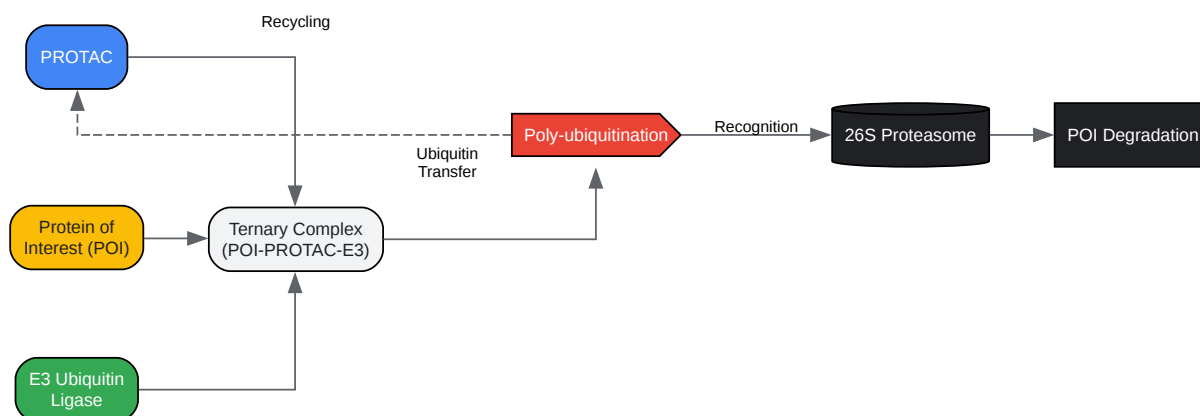
Reaction Temperature	Average DAR (10:1 Molar Ratio)	% Aggregate (by SEC)
4°C (16 hours)	3.5	1.9%
Room Temp (2 hours)	3.8	2.3%
37°C (1 hour)	4.0	5.5%

Visualizations



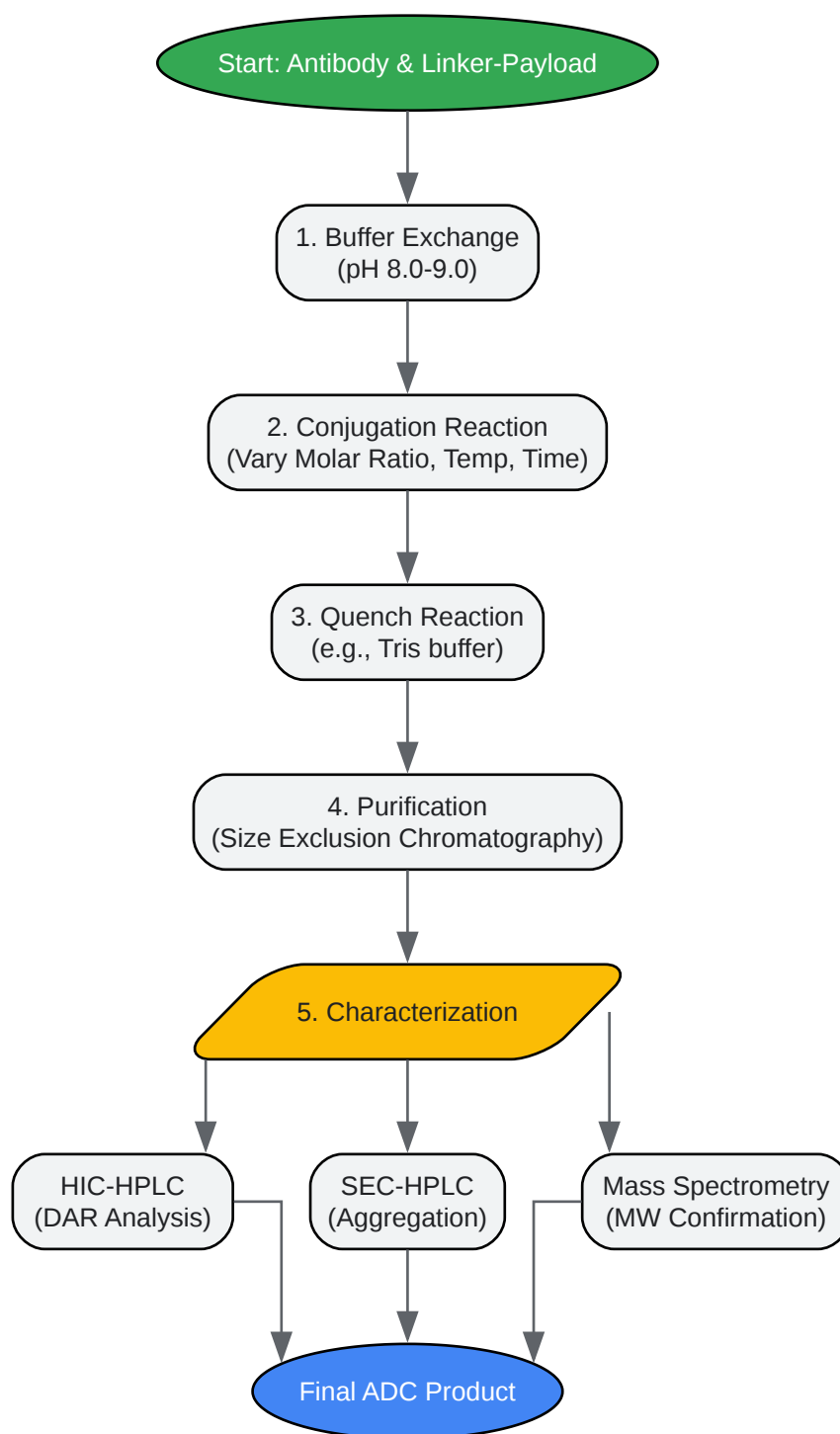
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Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).



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Caption: PROTAC-mediated protein degradation pathway.



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Caption: Experimental workflow for ADC synthesis and characterization.

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